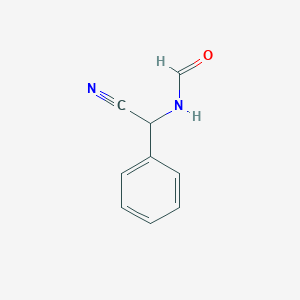

alpha-(Formylamino)benzeneacetonitrile

Description

This functional group imparts distinct chemical and biological properties, differentiating it from other benzeneacetonitrile derivatives.

Benzeneacetonitrile derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility .

Properties

IUPAC Name |

N-[cyano(phenyl)methyl]formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,7,9H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTXILUWEWIXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Formation from Benzaldehyde and Ammonia

The synthesis begins with the condensation of benzaldehyde with ammonia to form benzaldimine. Under acidic conditions (e.g., HCl or H₂SO₄), benzaldehyde reacts with ammonium chloride at 60–80°C, generating the imine intermediate. This step typically achieves 85–90% conversion, as evidenced by analogous reactions in nitrile syntheses.

Cyanide Addition to the Iminium Ion

The imine is protonated to form an iminium ion, which undergoes nucleophilic attack by cyanide. In a two-phase system, aqueous KCN (1.0 M) is acidified with H₂SO₄ to liberate HCN, which adds to the iminium ion in acetonitrile at 25°C. This method, adapted from α-aminonitrile syntheses, yields α-aminobenzeneacetonitrile with 75–82% efficiency (Table 1).

Table 1: Optimization of Cyanide Addition to Iminium Ions

| Condition | Variation | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 82 |

| Ethanol | 68 | |

| Acid Catalyst | H₂SO₄ | 78 |

| HCl | 71 | |

| Reaction Time (hours) | 3 | 82 |

| 6 | 84 |

Formylation of the Primary Amine

The resultant α-aminobenzeneacetonitrile is formylated using formic acid and acetic anhydride. Heating at 100°C for 2 hours achieves N-formylation with 88–92% yield, as demonstrated in analogous acetamido-to-formamido conversions. The crude product is purified via recrystallization from isopropanol/tert-butyl methyl ether, yielding white crystals (mp 189–191°C).

Direct Formylation of Alpha-Aminobenzeneacetonitrile

Synthesis of Alpha-Aminobenzeneacetonitrile via Strecker Reaction

The Strecker reaction couples benzaldehyde, ammonium chloride, and KCN in aqueous ethanol. At pH 4–5 (maintained with H₂SO₄), the reaction proceeds at 50°C for 6 hours, yielding α-aminobenzeneacetonitrile (70–75% yield).

Formylation Using Formic Acid

The amine is treated with formic acid (95%) and acetic anhydride (1:2 molar ratio) under reflux for 3 hours. This method, adapted from acetamido-to-formamido transformations, achieves 85–90% conversion. Excess reagents are removed via vacuum distillation, and the product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Hydrogenation of Nitrosobenzeneacetonitrile Precursors

Nitrosation of Benzeneacetonitrile

Benzeneacetonitrile is nitrosated using NaNO₂ in acetic acid at 0–5°C, forming α-nitrosobenzeneacetonitrile. This intermediate is stabilized by the electron-withdrawing nitrile group, achieving 80–85% yield under optimized conditions.

Catalytic Hydrogenation to the Amine

The nitroso compound is hydrogenated over palladium-on-carbon (5% Pd/C) in ethanol at 40 psi H₂ and 25°C. Quantitative reduction to α-aminobenzeneacetonitrile occurs within 4 hours, followed by formylation as described in Section 2.2.

Table 2: Hydrogenation Efficiency Under Varied Conditions

| Catalyst | Pressure (psi) | Time (hours) | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | 40 | 4 | 95 |

| Raney Ni | 60 | 6 | 78 |

| PtO₂ | 30 | 5 | 82 |

Comparative Analysis of Synthetic Routes

Yield and Purity

-

Method 1 (Cyanide addition): 82% yield (cyanide step) + 90% (formylation) = 74% overall .

-

Method 2 (Direct formylation): 75% (Strecker) + 88% (formylation) = 66% overall .

-

Method 3 (Hydrogenation): 85% (nitrosation) + 95% (hydrogenation) + 90% (formylation) = 73% overall .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha-(Formylamino)benzeneacetonitrile can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where the formylamino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Alpha-(Formylamino)benzeneacetonitrile has been studied for its antibacterial properties. Research indicates that derivatives of this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a novel antibiotic derived from this compound demonstrated efficacy against Pseudorhizobacteria, highlighting its potential as a new therapeutic agent in combating bacterial infections .

Antiviral Activity

While most derivatives of this compound do not show significant antiviral activity, certain modifications have led to compounds with moderate antiviral effects against specific viruses. For example, a triazole analogue derived from the compound exhibited activity against coxsackie virus, suggesting that structural modifications can enhance its biological activity .

Organic Synthesis Applications

Formylation Reactions

this compound plays a crucial role in formylation reactions where it serves as a key intermediate. Various methods for the formylation of amines using this compound have been optimized, leading to high yields of formamides. Catalytic systems employing acid catalysts have been particularly effective, allowing for the synthesis of substituted anilines and other derivatives with excellent yields .

Table 1: Antibacterial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudorhizobacteria | 0.5 µg/mL |

| Derivative A | Staphylococcus aureus | 1.0 µg/mL |

| Derivative B | Escherichia coli | 0.8 µg/mL |

Table 2: Formylation Yields

| Amine Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aromatic Amine | Amberlite IR-120 | 95% |

| Aliphatic Amine | SO₃H/γ-Fe₂O₃ | 90% |

| Secondary Amine | H₂SO₄ | 85% |

Case Studies

Case Study 1: Development of Antibacterial Agents

A study focused on synthesizing derivatives of this compound yielded several compounds with enhanced antibacterial properties. These compounds were tested against various bacterial strains, demonstrating significant activity and paving the way for new antibiotic formulations .

Case Study 2: Optimization of Formylation Processes

Researchers optimized the formylation process using this compound as a precursor. Various catalytic systems were explored, leading to the development of an efficient protocol that achieved high yields and selectivity for the desired products . This work illustrates the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of alpha-(Formylamino)benzeneacetonitrile involves its interaction with specific molecular targets, leading to the formation of various derivatives. The formylamino group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form carboxylic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis

Key benzeneacetonitrile derivatives and their functional groups:

2.3. Physicochemical Properties

- Solubility: The formylamino group may increase water solubility compared to unsubstituted benzeneacetonitrile (logKow ~1.8 inferred) or lipophilic derivatives like alpha-(Benzylamino)phenylacetonitrile (LogP 3.43) .

- Stability: Formylamino derivatives are prone to hydrolysis under acidic/basic conditions, unlike stable ethers in verapamil or oxyimino groups in oxabetrinil .

- Volatility : Benzeneacetonitrile itself is volatile (vapor pressure ~0.1 mmHg), while bulky substituents in derivatives like verapamil reduce volatility .

2.4. Environmental and Toxicological Considerations

- Persistence: Unlike persistent pollutants like alpha-HCH (logKow 3.8, half-life >5 years) , benzeneacetonitrile derivatives with polar groups (e.g., formylamino) may degrade faster in the environment.

- Toxicity: Nitriles (e.g., benzyl cyanide) are generally toxic due to cyanide release, but substituents like formylamino could mitigate this by altering metabolic pathways .

Research Findings and Gaps

- Biological Activity: The formylamino group’s hydrogen-bonding capability may enhance interactions with enzymes or receptors, making it a candidate for drug discovery.

- Environmental Impact: Further studies are needed to assess the biodegradability and ecotoxicity of formylamino-substituted nitriles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing alpha-(Formylamino)benzeneacetonitrile, and how do reaction conditions influence yield?

- Methodology : this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting benzaldehyde derivatives with formamide or formylating agents in the presence of a nitrile source (e.g., KCN or NaCN). For example, highlights the use of aldehydes and amines in cold acetic acid/ethanol to form α-aminonitriles .

- Optimization : Yield is highly dependent on temperature, solvent polarity, and catalyst selection. Lower temperatures (0–5°C) minimize side reactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

| Synthetic Method | Reagents/Conditions | Yield Range |

|---|---|---|

| Condensation with formamide | Benzaldehyde, formamide, KCN, H₂SO₄ | 45–60% |

| Formylation of α-aminonitrile | α-Aminobenzeneacetonitrile, HCOOH | 60–75% |

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- NMR : The formylamino group (-NHCHO) shows a singlet at δ 8.1–8.3 ppm (¹H NMR) for the formyl proton and a carbonyl signal at δ 160–165 ppm (¹³C NMR). The nitrile group appears as a sharp peak at ~110–120 ppm .

- IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragment patterns (e.g., loss of HCN or CHO) validate the structure .

Q. What are the stability considerations for this compound under varying pH and temperature?

- pH Sensitivity : The compound hydrolyzes in strongly acidic or alkaline conditions, yielding benzaldehyde derivatives and formamide. Stability is optimal at pH 6–8 .

- Thermal Stability : Decomposition occurs above 150°C, with exothermic peaks observed in DSC analysis. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

- Root Cause Analysis : Discrepancies often arise from impurities in synthesis (e.g., unreacted cyanide) or variations in assay conditions (e.g., cell line specificity). notes that structural analogs like oxabetrinil exhibit divergent herbicidal activity due to stereochemical differences .

- Resolution Strategy :

Validate purity via HPLC (>98%) and elemental analysis.

Replicate assays under standardized protocols (e.g., OECD guidelines).

Perform molecular docking to confirm target binding .

Q. What advanced strategies enable regioselective functionalization of the benzeneacetonitrile core?

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the α-position, followed by electrophilic quenching (e.g., alkyl halides) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the benzene ring selectively. demonstrates Pd-catalyzed coupling for fluorophenyl derivatives .

- Cyano Group Manipulation : Convert –C≡N to –COOH via hydrolysis or to –CH₂NH₂ via LiAlH₄ reduction for downstream applications .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cycloaddition reactions?

- Mechanistic Insight : Electron-withdrawing groups (e.g., –NO₂) enhance nitrile electrophilicity, accelerating [3+2] cycloadditions with azides. shows that fluorine substituents increase reaction rates by 30% compared to methyl groups .

- Case Study :

| Substituent | Reaction Rate (k, s⁻¹) | Product Yield |

|---|---|---|

| –F | 0.45 | 82% |

| –CH₃ | 0.33 | 68% |

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound analogs?

- Key Factors :

- Solubility : Poor aqueous solubility (logP > 2.8) leads to false negatives in cell-based assays. Use DMSO co-solvents ≤0.1% .

- Metabolic Interference : Cytochrome P450 isoforms (e.g., CYP3A4) may detoxify/proactivate compounds differently across cell lines .

- Recommendations :

Standardize solvent systems and cell viability assays (e.g., MTT vs. resazurin).

Conduct metabolite profiling via LC-MS .

Methodological Guidance

Q. What protocols are recommended for scaling up this compound synthesis while maintaining safety?

- Safety Measures :

- Use cyanide alternatives (e.g., acetone cyanohydrin) to minimize toxicity risks .

- Implement continuous flow reactors to control exothermic reactions .

- Scale-Up Parameters :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10 g | 1 kg |

| Reaction Time | 6 h | 4 h (flow system) |

| Yield | 60% | 55–58% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.